molecular formula C8H10S B1582503 (4-Methylphenyl)methanethiol CAS No. 4498-99-1

(4-Methylphenyl)methanethiol

Cat. No. B1582503
CAS RN: 4498-99-1
M. Wt: 138.23 g/mol
InChI Key: AGFYZLVFPSGUIX-UHFFFAOYSA-N
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Description

“(4-Methylphenyl)methanethiol” is a laboratory chemical with the molecular formula C8H10S . It is also known by its CAS number 4498-99-1.


Molecular Structure Analysis

The molecular structure of “(4-Methylphenyl)methanethiol” is represented by the formula C8H10S . The InChi Key for this compound is AGFYZLVFPSGUIX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The specific chemical reactions involving “(4-Methylphenyl)methanethiol” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

“(4-Methylphenyl)methanethiol” is a liquid at room temperature . It has a molecular weight of 138.23 g/mol . The density of this compound is 1.023 .

Scientific Research Applications

Oxidation Studies and Synthetic Methods

The oxidation of methyl (methylthio)methyl sulfoxide has been explored, revealing efficient methods for producing bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions. These findings contribute to the development of convenient and efficient synthetic routes for sulfoxides and sulfones, which are valuable in organic synthesis (Ogura, Suzuki, & Tsuchihashi, 1980).

Methanogenesis and Methanotrophy

Research on the formation of methanethiol from methionine highlights the role of sulfur compounds in biological processes, such as methanogenesis and the potential for bioengineering applications (Wainwright, McMahon, & McDowell, 1972). Additionally, the study of coenzyme M analogues in the methyl coenzyme M reductase system provides insights into the enzymatic mechanisms of methane formation and utilization, offering a foundation for biotechnological applications targeting methane as a renewable energy source (Gunsalus, Romesser, & Wolfe, 1978).

RNA Research and Electrocatalysis

Advancements in RNA research have been facilitated by the development of chemical methods for labeling and purifying RNA, employing compounds like methanethiosulfonate to study RNA turnover and transcription dynamics. This research opens new avenues for understanding gene expression and RNA-based regulatory mechanisms (Duffy et al., 2015). In the realm of electrocatalysis, the use of ultrathin MoTe2 layers in the electroreduction of CO2 to CH4 showcases the potential of sulfur-containing compounds in enhancing the efficiency and durability of catalytic systems for carbon dioxide conversion to valuable fuels (Liu et al., 2018).

Structural and Functional Insights

The structural study of 4-nitrophenyl[bis(benzylthio)]methane through X-ray and spectroscopic methods offers valuable insights into the proton donor properties of sulfur-containing organic compounds. Understanding these properties is crucial for designing molecules with specific reactivities and functionalities (Binkowska et al., 2009).

Future Directions

The future directions for the use of “(4-Methylphenyl)methanethiol” are not explicitly mentioned in the search results .

properties

IUPAC Name

(4-methylphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFYZLVFPSGUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196349
Record name p-Xylene-alpha-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl)methanethiol

CAS RN

4498-99-1
Record name 4-Methylbenzyl mercaptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4498-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Xylene-alpha-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4498-99-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79870
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Record name p-Xylene-alpha-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-xylene-α-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.543
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WH Laarhoven, TJHM Cuppen… - Recueil des Travaux …, 1967 - Wiley Online Library
… of 4,4’-dimethyldibenzyl sulfide all important products corresponding with those obtained from dibenzyl sulfide were isolated or detected, namely : 4-methylphenylmethanethiol, 4,4’-…
Number of citations: 11 onlinelibrary.wiley.com
H Luo, S Tian, H Liang, H Wang, S Gao… - Nature …, 2023 - nature.com
The cleavage and functionalization of CS bonds has become a hot topic. Here the authors report a novel and efficient protocol that enables direct oxidative cleavage and ammoxidation …
Number of citations: 4 www.nature.com

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